3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione
CAS No.: 178757-90-9
Cat. No.: VC0060361
Molecular Formula: C8H11NO3
Molecular Weight: 169.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178757-90-9 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 |
| IUPAC Name | 3-methyl-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
| Standard InChI | InChI=1S/C8H11NO3/c1-5-7(10)9-4-2-3-6(9)8(11)12-5/h5-6H,2-4H2,1H3 |
| Standard InChI Key | CRGFVXUPQCPCHN-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N2CCCC2C(=O)O1 |
Introduction
Chemical Structure and Properties
3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione is characterized by a unique fused ring system that incorporates both pyrrole-like and oxazine moieties. The compound's nomenclature indicates its structural complexity: "pyrrolo" refers to the pyrrole component, while "[2,1-c] oxazine" denotes the oxazine ring and its fusion pattern with the pyrrole ring. The "3-methyl" substituent and "1,4-dione" components further specify the exact structure and functional groups present in this molecule.
The compound features two carbonyl groups (at positions 1 and 4) within its structure, which contribute significantly to its chemical reactivity and potential for intermolecular interactions. These carbonyl groups are particularly important for hydrogen bonding and interactions with biological targets. The tetrahydro nature of the compound indicates partial saturation of the ring system, which influences its conformational flexibility and three-dimensional structure.
Physical Properties
The physical properties of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione contribute to its behavior in various chemical and biological environments. These properties include solubility characteristics, stability under different conditions, and spectroscopic features that aid in its identification and analysis. The compound's solubility profile typically shows moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting lower solubility in non-polar solvents. This solubility pattern is consistent with the presence of the carbonyl groups, which increase polarity and enable hydrogen bonding interactions.
Structural Comparison with Related Compounds
The structural features of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione can be compared with several related heterocyclic compounds to better understand its unique characteristics and potential functional properties. The table below presents a comparison of structural features among related compounds:
This structural comparison highlights the unique features of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione compared to similar heterocyclic compounds. The specific arrangement of the pyrrole and oxazine rings, combined with the positioning of the carbonyl groups and the methyl substituent, contributes to its distinct chemical behavior and biological activities.
Synthesis Methods and Chemical Reactivity
The synthesis of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione can be accomplished through various synthetic routes, each with distinct advantages and limitations. Understanding these synthetic pathways is crucial for producing the compound in sufficient quantities and purity for further studies and applications.
Primary Synthesis Routes
Several methods have been reported for synthesizing 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione, demonstrating the versatility of approaches to constructing this heterocyclic system. These synthetic pathways typically involve the formation of the fused ring system through cyclization reactions, followed by appropriate functionalization to introduce the methyl group and establish the 1,4-dione pattern.
Related compounds with similar structural features, such as benzo[b]pyrrolo[2,1-c] oxazine-3,9-diones, have been synthesized using blue light-promoted radical cyclization processes. As described in the literature, these reactions often employ hydrochloric acid as a promoter and air as an oxidant, proceeding through cascade spiro-cyclization and Michael addition mechanisms . While this specific method pertains to benzannulated derivatives, similar radical-based approaches might be applicable to the synthesis of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione with appropriate modifications.
Chemical Reactivity Patterns
The chemical reactivity of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione is largely determined by its functional groups and structural features. The two carbonyl groups serve as reactive centers for various transformations, including nucleophilic additions, reductions, and condensation reactions. The methyl group at position 3 can potentially undergo functionalization reactions, providing opportunities for further derivatization and structural modification.
The fused ring system of the compound might exhibit specific reactivity patterns related to the strain and electronic distribution within the bicyclic structure. Understanding these reactivity patterns is essential for predicting the compound's behavior in different chemical environments and for designing targeted modifications to enhance desired properties.
Synthesis Optimization Approaches
| Optimization Parameter | Strategy | Impact on Synthesis |
|---|---|---|
| Reaction Conditions | Temperature and solvent optimization | Improved yield and selectivity |
| Catalyst Selection | Use of specific catalysts for cyclization | Enhanced reaction efficiency |
| Starting Materials | Variation of precursor substrates | Access to diverse analogs |
| Purification Methods | Chromatographic and crystallization techniques | Higher purity of final product |
| Scale-up Considerations | Process modifications for larger scale | Practical production capabilities |
Optimizing these parameters is crucial for developing efficient and practical synthesis methods for 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione, particularly when considering potential applications that require substantial quantities of the compound.
| Application Area | Potential Role | Research Status |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development | Early research phase |
| Antimicrobial Agents | Possible antibacterial or antifungal activity | Requires further investigation |
| Anti-inflammatory Compounds | Potential modulation of inflammatory pathways | Suggested by structural analogs |
| Chemical Biology Tools | Probes for studying biological systems | Conceptual application |
| Materials Science | Building blocks for functional materials | Theoretical potential |
Interaction Studies with Biological Targets
Understanding how 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione interacts with biological targets is essential for elucidating its mechanism of action and for guiding the development of derivatives with enhanced properties. These interaction studies typically involve experimental techniques such as binding assays, crystallography, and computational modeling.
Binding Mechanisms
The binding of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione to biological targets likely involves specific interactions between the compound's functional groups and complementary sites on the target molecules. The carbonyl groups can form hydrogen bonds with amino acid residues in proteins, while the fused ring system may participate in hydrophobic interactions or π-stacking with aromatic residues. The methyl substituent could contribute to binding through van der Waals interactions or by influencing the compound's orientation within binding pockets.
Molecular modeling studies of similar heterocyclic compounds have provided insights into their binding modes with various biological targets. For example, docking studies of 1,2,4-triazolo derivatives have revealed specific interactions with bacterial proteins and inflammatory mediators, correlating with their observed biological activities . Similar approaches could be applied to 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione to predict its binding characteristics and to guide the design of more potent derivatives.
Molecular Modeling Approaches
Computational methods play a crucial role in predicting and understanding the interactions of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione with biological targets. These methods include molecular docking, molecular dynamics simulations, and quantum mechanical calculations, which provide complementary insights into different aspects of the binding process.
Similar heterocyclic compounds have been subjected to docking studies against various protein targets, revealing potential binding modes and interaction patterns. For instance, certain triazole derivatives have been docked against bacterial enzymes to predict their antibacterial mechanisms . These approaches could be extended to 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione to identify potential biological targets and to understand the structural basis of its activities.
Comparative Analysis with Related Compounds
Structural Similarities and Differences
Several compounds share structural similarities with 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione, including other fused heterocyclic systems containing pyrrole, oxazine, or related rings. These structural similarities and differences are summarized in the table below:
These structural comparisons highlight the unique features of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione and provide a framework for understanding how specific structural elements contribute to the compound's properties and activities.
Functional Property Comparison
Beyond structural comparisons, it is important to analyze how the functional properties of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione compare with those of related compounds. These properties include chemical reactivity, biological activities, and physicochemical characteristics, which collectively determine the compound's behavior in different contexts.
The functional properties of related compounds provide insights into the potential properties of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione. For example, certain benzo[b]pyrrolo[2,1-c] oxazine-3,9-diones have demonstrated specific reactivity patterns in radical cyclization processes , suggesting that similar reactivity might be observed for 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione under appropriate conditions. Similarly, the biological activities of related heterocyclic compounds, such as the antibacterial and antifungal properties of certain triazole derivatives , provide potential directions for investigating the biological properties of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione.
Future Research Directions
Research on 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione is still in its early stages, with numerous opportunities for further investigation and development. Future research directions should focus on expanding our understanding of the compound's properties, optimizing its synthesis, exploring its biological activities, and developing practical applications.
Structural Modifications and Derivative Development
One promising direction for future research is the development of structurally modified derivatives of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione with enhanced properties. These modifications could include:
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Substitution at various positions on the ring system to modulate electronic properties and reactivity
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Introduction of functional groups to enhance solubility or binding affinity
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Fusion with additional ring systems to create more complex heterocyclic structures
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Stereochemical modifications to explore the impact of three-dimensional structure on function
The development of such derivatives could lead to compounds with improved biological activities, more favorable physicochemical properties, or novel functional characteristics. Similar approaches have been successful for related heterocyclic compounds, such as the development of sulfur-containing benzo[b]pyrrolo[2,1-c] oxazine-3,9-diones through radical cyclization processes .
Advanced Biological Evaluation
Further biological evaluation of 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione is essential for understanding its potential therapeutic applications. These evaluations should include:
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Comprehensive screening against various biological targets to identify specific activities
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Mechanistic studies to elucidate the molecular basis of observed activities
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Structure-activity relationship studies to correlate structural features with biological effects
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In vivo evaluations to assess efficacy and safety in appropriate model systems
Such biological evaluations would provide valuable insights into the compound's potential as a therapeutic agent or as a lead compound for drug development. The methodologies employed in studying similar heterocyclic compounds, such as the antibacterial and anti-inflammatory assays used for certain triazole derivatives , could be adapted for evaluating 3-Methyltetrahydro-1H-pyrrolo[2,1-c] oxazine-1,4(3H)-dione.
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